4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound features a tert-butyl group, pyridine, and pyrimidine rings, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are synthesized separately through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate compounds with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.
Scientific Research Applications
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the sulfonamide group.
4-tert-butylpyridine: Contains the tert-butyl and pyridine moieties but lacks the pyrimidine and sulfonamide groups.
Uniqueness
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-19(2,3)15-4-6-16(7-5-15)26(24,25)23-17-10-13-21-18(22-17)14-8-11-20-12-9-14/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIUKLBYWSRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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